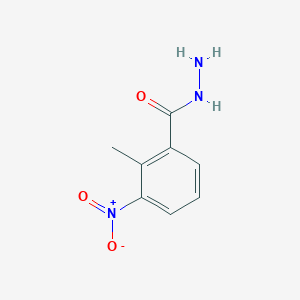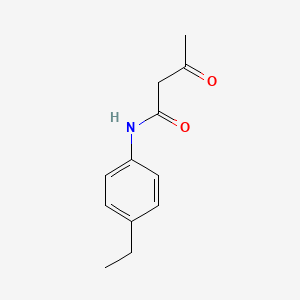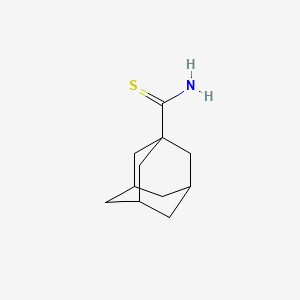
1,5-Diphenyl-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,5-Diphenyl-3-methyl-1H-pyrazole” is a heterocyclic compound with the molecular formula C16H14N2 . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For instance, an efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine .
Molecular Structure Analysis
The molecular structure of “1,5-Diphenyl-3-methyl-1H-pyrazole” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The average mass of this compound is 234.296 Da .
Chemical Reactions Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . They are also prepared by condensation of 1,3-diketones with hydrazine .
Applications De Recherche Scientifique
Therapeutic Applications
Pyrazole derivatives have been found to have therapeutic applications, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds like celecoxib and phenylbutazone are examples of pyrazole-containing moieties used clinically .
Antileishmanial and Antimalarial Evaluation
Studies have been conducted on pyrazole derivatives for their potential antileishmanial and antimalarial properties, which include molecular docking studies to understand their interactions with biological targets .
Cytotoxic Activity
Pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing promising results in inhibiting cell growth .
Antiviral Activity
Research has been done on the synthesis of pyrazole derivatives for their antiviral activity, particularly against herpes simplex virus type-1. These studies involve evaluating the efficacy of these compounds in vitro .
Synthesis of Heterocyclic Rings
Pyrazole derivatives serve as important synthons for the construction of different heterocyclic rings such as isoxazoline, pyrazoline, pyrimidine, pyridine, and fused rings. This is crucial in medicinal chemistry for developing new therapeutic agents .
Catalysis
Recent advances in synthesis techniques have utilized pyrazole derivatives in catalysis, employing them as catalysts or intermediates in chemical reactions to produce other valuable compounds .
Mécanisme D'action
While the specific mechanism of action for “1,5-Diphenyl-3-methyl-1H-pyrazole” is not explicitly mentioned in the search results, pyrazole derivatives are known to exhibit a wide range of biological properties. For instance, some compounds act via inhibition of reverse transcriptase enzyme and thus inhibition of viral replication .
Safety and Hazards
While the specific safety and hazards for “1,5-Diphenyl-3-methyl-1H-pyrazole” are not explicitly mentioned in the search results, it is generally advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemical compounds .
Orientations Futures
Pyrazoles, including “1,5-Diphenyl-3-methyl-1H-pyrazole”, have been an important topic of research due to their broad range of pharmacological properties . Future research may focus on the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds .
Propriétés
IUPAC Name |
3-methyl-1,5-diphenylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSOEKUCNSKLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409326 |
Source


|
| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,5-Diphenyl-3-methyl-1H-pyrazole | |
CAS RN |
3729-90-6 |
Source


|
| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)





